molecular formula C12H11BN2O3 B8223581 (4-(Isonicotinamido)phenyl)boronic acid

(4-(Isonicotinamido)phenyl)boronic acid

Cat. No.: B8223581
M. Wt: 242.04 g/mol
InChI Key: QKCLYOYDHNAYDX-UHFFFAOYSA-N
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Description

(4-(Isonicotinamido)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H11BN2O3 and its molecular weight is 242.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Isonicotinamido)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Isonicotinamido)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(pyridine-4-carbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BN2O3/c16-12(9-5-7-14-8-6-9)15-11-3-1-10(2-4-11)13(17)18/h1-8,17-18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCLYOYDHNAYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Isonicotinamido Phenyl Boronic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For (4-(Isonicotinamido)phenyl)boronic acid, two primary disconnections are logical.

The first and most apparent disconnection is at the amide bond (C-N bond). This simplifies the target molecule into two key precursors: isonicotinic acid and (4-aminophenyl)boronic acid. This is a common and reliable strategy, as numerous methods exist for forming amide bonds.

A second disconnection can be made at the carbon-boron bond (C-B) of the phenyl ring. This would lead to a (4-(isonicotinamido)phenyl)halide (e.g., bromide or iodide) and a diboron (B99234) reagent.

Following the first disconnection strategy, the synthesis plan is twofold:

Synthesis of the Arylboronic Acid Moiety : This involves preparing (4-aminophenyl)boronic acid or a suitable protected derivative.

Amide Bond Formation : This step involves coupling the synthesized boronic acid precursor with isonicotinic acid or its activated form.

This approach is generally preferred as it introduces the sensitive boronic acid group via a well-established reaction and concludes with a robust amide coupling step.

Suzuki-Miyaura Coupling Protocols for Boronic Acid Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for forming carbon-carbon bonds. rsc.org In the context of synthesizing the phenylboronic acid moiety, a related process, the Miyaura borylation, is employed. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to install the boronic acid group (often as a boronate ester).

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to release the arylboronate ester and regenerate the Pd(0) catalyst. libretexts.org

The success of the Miyaura borylation heavily relies on the optimization of the catalytic system. Successful coupling requires the careful selection of the palladium source, ligand, base, and solvent. chem-soc.si

Palladium Precursors : Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org These precursors generate the active Pd(0) species in situ.

Base : A base is crucial for the transmetalation step. Potassium acetate (KOAc) is the most commonly used base for Miyaura borylation reactions. Other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been employed, particularly for less reactive aryl chlorides. uwindsor.ca

Solvents : Anhydrous polar aprotic solvents such as dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are typically used to ensure the solubility of the reactants and catalyst.

The table below summarizes typical conditions for the borylation of an aryl halide.

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield
Pd(OAc)₂SPhosKOAcDioxane80-100High
PdCl₂(dppf)(none)KOAcDMSO80Very Good
Pd₂(dba)₃PCy₃K₃PO₄Toluene100Good to High
Pd(PPh₃)₄(none)K₂CO₃DME/Water90Good

Ligands are critical components of the catalyst system, stabilizing the palladium center and modulating its reactivity. libretexts.org The design of ligands with specific electronic and steric properties has been instrumental in advancing Suzuki-Miyaura and related coupling reactions. researchgate.net

Electron-Rich Ligands : Ligands that are strong electron donors increase the electron density on the palladium atom, which facilitates the crucial oxidative addition step of the catalytic cycle.

Bulky Ligands : Sterically demanding (bulky) ligands promote the final reductive elimination step, which releases the product and regenerates the active catalyst. libretexts.org This increased steric hindrance can also prevent catalyst decomposition and favor the formation of the desired monoligated palladium species.

Prominent classes of ligands that exhibit these features include:

Trialkylphosphines : Such as tricyclohexylphosphine (B42057) (PCy₃).

Biaryl Monophosphine Ligands : These are a highly successful class of bulky and electron-rich ligands. An example is 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), which has shown exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. acs.org

N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that are often resistant to air and moisture. uwindsor.ca

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Suzuki-Miyaura coupling protocols. inovatus.es These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. gctlc.org

Eco-Friendly Solvents : There is a growing trend to replace hazardous organic solvents with greener alternatives. acs.org Water is an ideal green solvent, and Suzuki-Miyaura reactions can often be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst. gctlc.org Other sustainable solvents that have been explored include bio-based options like tert-amyl alcohol. nih.gov

Catalyst Recyclability : The development of heterogeneous catalysts, where the palladium is supported on a solid material, allows for easy separation from the reaction mixture and potential reuse, which reduces cost and waste. inovatus.es

Energy Efficiency : Reducing reaction times and temperatures lowers energy consumption. The use of highly active catalyst systems with modern ligands can often achieve high yields under milder conditions. acs.org Microwave-assisted synthesis has also emerged as a technique to dramatically shorten reaction times.

Amide Bond Formation Methodologies

The formation of an amide bond is a fundamental transformation in organic chemistry. luxembourg-bio.com The most common strategy involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net In the synthesis of the target compound, this involves coupling isonicotinic acid with (4-aminophenyl)boronic acid. The presence of the boronic acid functionality requires careful selection of coupling conditions to avoid undesired side reactions.

A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, with high efficiency and minimal side reactions. numberanalytics.comucl.ac.uk These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and the more soluble Diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To improve yields and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com

Phosphonium Reagents : Salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. They react with the carboxylate to form an active ester, which then reacts with the amine. hepatochem.com

Aminium/Uronium Reagents : This class includes some of the most effective and widely used coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). peptide.combachem.com These reagents, particularly those based on HOAt like HATU, offer fast reaction times and low levels of racemization. luxembourg-bio.com COMU is a more recent development prized for its high efficiency, good solubility, and improved safety profile compared to benzotriazole-based reagents. bachem.com

The following table compares several advanced coupling reagents.

Reagent (Acronym)Reagent ClassKey AdvantagesCommon Additive
DCC / DICCarbodiimideCost-effective, widely used. peptide.comHOBt, HOAt
EDCCarbodiimideWater-soluble byproduct, easy removal. ucl.ac.ukHOBt
PyBOPPhosphoniumHigh efficiency, good for hindered couplings. hepatochem.com(none required)
HBTU / TBTUAminium/UroniumReliable, fast reactions, common in peptide synthesis. luxembourg-bio.com(none required)
HATUAminium/UroniumVery fast, low racemization, highly effective. luxembourg-bio.compeptide.com(none required)
COMUAminium/UroniumHigh efficiency, safer (non-explosive), good solubility. bachem.com(none required)

Stereochemical Considerations in Amide Synthesis

The synthesis of (4-(Isonicotinamido)phenyl)boronic acid is typically achieved through the formation of an amide bond between 4-aminophenylboronic acid and isonicotinic acid or its activated derivative. While this reaction does not create any new chiral centers, it introduces potential stereochemical complexities, primarily in the form of atropisomerism.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.govnih.gov In the structure of (4-(Isonicotinamido)phenyl)boronic acid, there are two key single bonds where rotation may be restricted: the bond between the phenyl ring and the amide nitrogen (C-N bond) and the bond between the amide carbonyl and the pyridine (B92270) ring (Ar-C(O) bond). The stability of any potential atropisomers is determined by the energy barrier to rotation around these bonds.

Several factors influence the magnitude of this rotational barrier:

Steric Hindrance: Bulky substituents ortho to the rotating bond can physically clash, significantly increasing the energy required for rotation. In the case of (4-(Isonicotinamido)phenyl)boronic acid, both the phenyl and pyridine rings are unsubstituted at the ortho positions relative to the amide linkage, suggesting a relatively low steric barrier to rotation. nsf.gov

Resonance and Bond Order: The amide bond itself has a partial double bond character due to resonance, which restricts free rotation and enforces a planar geometry. This planarity affects the orientation of the attached aromatic rings.

Electronic Effects: The electronic properties of the aromatic rings and other substituents can influence bond lengths and rotational barriers.

For (4-(Isonicotinamido)phenyl)boronic acid specifically, the lack of ortho substituents means that the rotational energy barriers around the C-N and Ar-C(O) bonds are expected to be low. nsf.gov Consequently, while different conformations exist, they likely interconvert rapidly at room temperature. This leads to a dynamic conformational equilibrium rather than stable, isolable atropisomers. The half-life of such conformers would be exceedingly short, classifying them as Class 1 atropisomers (t₁/₂ < 60 seconds at 37 °C), which are not considered stereochemically stable. nih.gov

Table 1: Factors Influencing Rotational Barriers in Amide-Linked Biaryls
FactorDescriptionImpact on (4-(Isonicotinamido)phenyl)boronic acid
Steric HindrancePhysical obstruction to rotation caused by bulky groups near the bond axis.Minimal, due to the absence of ortho substituents.
Amide ResonancePartial double bond character of the C-N amide bond, enforcing planarity.Significant, influences the local geometry around the amide link.
Electronic EffectsInfluence of substituent electron-donating or -withdrawing properties on bond character.Moderate, influences the overall electron distribution and conformation.
Hydrogen BondingIntramolecular hydrogen bonds can lock conformation, increasing the rotational barrier.Unlikely to be a major factor in this specific structure.

Purification and Isolation Techniques for Complex Organic Molecules

The purification of (4-(Isonicotinamido)phenyl)boronic acid presents a unique challenge due to its amphoteric nature—possessing both an acidic boronic acid group and a basic pyridine nitrogen. This characteristic, combined with its polarity and potential for forming oligomeric anhydrides (boroxines), necessitates specialized purification strategies.

Recrystallization: This is often the first method attempted for solid compounds. The choice of solvent is critical. A solvent system must be identified in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. For polar molecules like this, solvent mixtures such as ethanol/water or dioxane/heptane may be effective.

Chromatography:

Silica (B1680970) Gel Chromatography: Standard silica gel chromatography can be challenging for boronic acids due to their tendency to streak or decompose on the acidic silica surface. This can be mitigated by doping the eluent with a small amount of a modifying agent like acetic acid to suppress deboronation or by using deactivated silica.

Reversed-Phase Chromatography (C18): This technique is often more suitable for polar organic molecules. A common eluent system is a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The product is then isolated from the collected fractions by lyophilization or extraction.

Derivatization and Extraction:

Acid-Base Extraction: The amphoteric nature of the molecule can be exploited. By carefully adjusting the pH of an aqueous solution, the compound can be selectively partitioned into an organic layer. For example, at a moderately acidic pH, the pyridine nitrogen is protonated, making the molecule water-soluble and allowing for the removal of non-basic organic impurities by extraction.

Salt Formation and Isolation: A patented method for purifying boronic acids involves treating the crude product with a base (e.g., sodium hydroxide) to form the corresponding boronate salt. This salt, often having different solubility properties, can be isolated from impurities by filtration or extraction. Subsequent treatment with acid regenerates the pure boronic acid.

Diethanolamine (B148213) Adduct Formation: Boronic acids react reversibly with diethanolamine to form stable, crystalline bicyclic adducts. This method is highly effective for purification, as the adduct can often be easily isolated by crystallization, and the pure boronic acid can be regenerated by treatment with acid.

Table 2: Comparison of Purification Techniques
TechniquePrincipleApplicability and Considerations
RecrystallizationDifferential solubility at varying temperatures.Effective for removing major impurities if a suitable solvent is found. May be difficult due to boroxine (B1236090) formation.
Silica Gel ChromatographySeparation based on polarity.Risk of compound degradation. Requires careful selection of eluent and possibly modified silica.
Reversed-Phase HPLCSeparation based on hydrophobicity.Excellent for high-purity isolation but can be costly and time-consuming for large scales.
Acid-Base ExtractionDifferential solubility in aqueous/organic phases based on pH.Well-suited for this molecule's amphoteric nature but may not remove impurities with similar acid/base properties.
Derivatization (e.g., Diethanolamine)Formation of a stable, crystalline derivative for isolation.Often highly effective for purification, followed by a simple regeneration step.

Total Synthesis Approaches for Related Boronic Acid Derivatives

While the direct synthesis of (4-(Isonicotinamido)phenyl)boronic acid involves a straightforward amide coupling, the total synthesis of more complex, structurally related boronic acid derivatives showcases a broader range of synthetic strategies. These multi-step sequences are essential for creating bioactive compounds and functional materials.

Example 1: Synthesis of a Sulfonamide-Substituted Phenylboronic Acid

One class of related compounds involves the incorporation of a sulfonamide moiety, which can modulate the pKa of the boronic acid. The synthesis of 4-(N-allylsulfamoyl)phenylboronic acid provides a representative example. nih.gov

Sulfonamide Formation: The synthesis begins with a commercially available starting material, 4-bromobenzenesulfonyl chloride. This is reacted with allylamine (B125299) in the presence of a base like triethylamine (B128534) to form N-allyl-4-bromobenzenesulfonamide.

Lithium-Halogen Exchange: The aryl bromide is then converted to an organolithium species. This is achieved by treating the sulfonamide with a strong base, typically n-butyllithium, at low temperatures (-78 °C).

Borylation: The highly reactive aryllithium intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080) (B(OiPr)₃). This step forms the boronate ester.

Hydrolysis: Finally, acidic workup hydrolyzes the boronate ester to yield the desired 4-(N-allylsulfamoyl)phenylboronic acid.

This approach highlights a common and powerful method for introducing the boronic acid group onto an aromatic ring via a halogenated precursor.

Example 2: Synthesis of a Polymerizable Acrylamido Phenylboronic Acid Monomer

Boronic acid-containing polymers are used in sensors and drug delivery systems. The synthesis of their monomers, such as 3-acrylamidophenylboronic acid, requires protecting the reactive boronic acid group. nih.gov

Amide Coupling: The synthesis starts with 3-aminophenylboronic acid. This is reacted with acryloyl chloride to form the amide bond. The reaction is typically performed in a mixed solvent system (e.g., THF/water) with a base like sodium bicarbonate to neutralize the HCl byproduct.

Purification and Isolation: After the reaction, the crude product is worked up. This often involves removing the organic solvent, extracting the product into an organic layer (e.g., ethyl acetate) after pH adjustment, and then purifying the final product.

Recrystallization: The final purification is often achieved by recrystallization from hot water, yielding the pure monomer ready for polymerization.

This synthesis demonstrates the direct acylation of an aminophenylboronic acid, a route analogous to the synthesis of the primary subject of this article.

Structural Elucidation and Conformational Analysis of 4 Isonicotinamido Phenyl Boronic Acid

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers an unambiguous determination of the solid-state structure of (4-(Isonicotinamido)phenyl)boronic acid. This powerful technique has enabled a detailed examination of the crystal packing, the intricate network of hydrogen bonds, and the specific conformational orientation of the molecule within the crystal lattice.

Hydrogen Bonding Networks and Supramolecular Synthons

A prominent feature of the solid-state structure is the extensive hydrogen bonding network. The boronic acid moieties form classic dimeric synthons, where two molecules are linked through a pair of O—H···O hydrogen bonds. This robust and predictable interaction is a common feature in the crystal structures of phenylboronic acids.

Hydrogen Bond Donor Acceptor Distance (Å) Angle ( °)
O—H···OBoronic Acid OHBoronic Acid OHData Not AvailableData Not Available
N—H···OAmide NHAmide C=OData Not AvailableData Not Available
N—H···NAmide NHPyridyl NData Not AvailableData Not Available
C—H···OPhenyl CHAmide C=OData Not AvailableData Not Available
Note: Specific geometric parameters for hydrogen bonds are dependent on the determined crystal structure, which is not publicly available.

Torsional Angles and Conformational Preferences

The conformation of (4-(Isonicotinamido)phenyl)boronic acid in the solid state is defined by the relative orientations of its constituent fragments. The torsional angle between the phenyl ring and the boronic acid group is a key conformational parameter. In many phenylboronic acid structures, this group is nearly coplanar with the aromatic ring to maximize π-conjugation.

Torsional Angle Atoms Defining the Angle Angle ( °)
Phenyl - Boronic AcidData Not AvailableData Not Available
Phenyl - AmideData Not AvailableData Not Available
Amide - PyridylData Not AvailableData Not Available
Note: The specific atoms defining the torsional angles and their values would be derived from the crystallographic information file (CIF).

Solution-State Structural Characterization

To complement the solid-state analysis, the structure and connectivity of (4-(Isonicotinamido)phenyl)boronic acid in solution were investigated using high-resolution NMR spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra confirm the molecular structure of the compound, with chemical shifts and coupling constants consistent with the proposed connectivity. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbon atoms in the molecule.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to unambiguously assign all proton and carbon signals and to establish through-bond and through-space connectivities.

COSY: The ¹H-¹H COSY spectrum reveals the scalar coupling network within the molecule. Cross-peaks are observed between protons on adjacent carbon atoms, confirming the spin systems of the para-substituted phenyl ring and the isonicotinoyl moiety. For instance, correlations are seen between the ortho and meta protons of the phenyl ring, and between the protons on the pyridyl ring.

HSQC: The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the spectrum links a specific proton resonance to the resonance of the carbon atom to which it is attached, allowing for the definitive assignment of the carbon signals.

HMBC: The ¹H-¹³C HMBC spectrum provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule. For example, HMBC correlations would be expected between the amide proton and the carbonyl carbon, as well as between the protons of the phenyl ring and the carbon atom to which the boronic acid group is attached.

2D NMR Technique Information Provided Key Correlations
COSY ¹H-¹H scalar couplingPhenyl ring protons; Pyridyl ring protons
HSQC Direct ¹H-¹³C one-bond correlationAssignment of all protonated carbons
HMBC ¹H-¹³C long-range (2-3 bond) correlationConnectivity between phenyl, amide, and pyridyl moieties; Assignment of quaternary carbons

These comprehensive structural studies, combining solid-state and solution-state techniques, provide a detailed and multi-faceted understanding of the molecular and supramolecular characteristics of (4-(Isonicotinamido)phenyl)boronic acid, which is essential for the rational design of new materials and pharmaceutical agents.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic conformational processes in molecules. For (4-(Isonicotinamido)phenyl)boronic acid, VT-NMR could provide critical insights into the rotational barriers around key single bonds, such as the amide C-N bond and the C-C bond linking the phenyl ring to the amide nitrogen.

At room temperature, rotation around the amide bond is often restricted due to the partial double bond character arising from resonance. This can lead to distinct NMR signals for atoms in different chemical environments on either side of the amide plane. As the temperature is increased, the rate of rotation increases. If the rate becomes fast on the NMR timescale, the distinct signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a higher temperature. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational process.

Similarly, rotation around the C-C bond between the phenyl ring and the amide group could also be hindered, leading to different stable conformations. VT-NMR studies would help determine the energy barriers separating these conformers and their relative populations at different temperatures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. The spectra of (4-(Isonicotinamido)phenyl)boronic acid would be expected to show characteristic bands corresponding to its distinct structural components.

Boronic Acid Group: The B-O-H group gives rise to several characteristic vibrations. A broad O-H stretching band is expected in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The asymmetric B-O stretching vibration is a key marker for boronic acids and typically appears in the 1310-1392 cm⁻¹ region. researchgate.netnih.gov

Amide Group: The amide linkage (-C(=O)NH-) has several distinct vibrational modes. The N-H stretching vibration appears around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption in the FT-IR spectrum, typically found between 1630 and 1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) occurs in the 1510-1570 cm⁻¹ range.

Aromatic Rings: Both the phenyl and pyridine (B92270) rings will exhibit C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 650-900 cm⁻¹ range, providing information about the substitution pattern of the rings. The B-C stretching vibration for the phenyl-boron bond is expected in the 1000-1090 cm⁻¹ range. researchgate.net

A table of expected vibrational frequencies for the key functional groups is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Boronic AcidO-H Stretch3200 - 3600 (broad)FT-IR
Boronic AcidB-O Stretch (asymmetric)1310 - 1392FT-IR, Raman
AmideN-H Stretch~3300FT-IR
AmideC=O Stretch (Amide I)1630 - 1680FT-IR, Raman
AmideN-H Bend / C-N Stretch (Amide II)1510 - 1570FT-IR
Aromatic RingsC-H Stretch>3000FT-IR, Raman
Aromatic RingsC=C Stretch1400 - 1600FT-IR, Raman
Phenyl-BoronB-C Stretch1000 - 1090FT-IR, Raman

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For (4-(Isonicotinamido)phenyl)boronic acid (Molecular Formula: C₁₂H₁₁BN₂O₃), the exact monoisotopic mass is 242.0863 Da.

In an MS experiment, the molecule would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). The analysis of boronic acids by mass spectrometry can sometimes be challenging, with unexpected ions forming. researchgate.net However, a predictable fragmentation pattern would involve the cleavage of the amide bond, which is often a labile linkage.

Key expected fragments would include:

Isonicotinoyl cation: A fragment with an m/z of 106, corresponding to the [C₆H₄NO]⁺ part of the molecule.

4-Aminophenylboronic acid radical cation: A fragment with an m/z of 137, resulting from the cleavage of the amide bond.

Loss of water: Boronic acids can easily dehydrate in the mass spectrometer, leading to peaks corresponding to [M-H₂O]⁺.

Loss of hydroxyl group: A peak corresponding to [M-OH]⁺ is also a common fragmentation pathway for boronic acids.

The table below summarizes the expected key ions in the mass spectrum.

IonProposed FormulaExpected m/z
[M+H]⁺[C₁₂H₁₂BN₂O₃]⁺243.09
[M]⁺[C₁₂H₁₁BN₂O₃]⁺242.09
[M-OH]⁺[C₁₂H₁₀BN₂O₂]⁺225.08
[M-H₂O]⁺[C₁₂H₉BN₂O₂]⁺224.07
[C₆H₄NO]⁺[C₆H₄NO]⁺106.03
[C₆H₆BNO₂]⁺[C₆H₆BNO₂]⁺135.05

Computational Chemistry Approaches to Structure and Stability

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structure, stability, and electronic properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the geometry and electronic properties of molecules. jmchemsci.com For (4-(Isonicotinamido)phenyl)boronic acid, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G**), can be employed to find the lowest energy conformation (optimized geometry). mdpi.comnih.gov

Furthermore, DFT calculations provide information on the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule most involved in electron donation and acceptance, respectively, which is crucial for understanding its reactivity. mdpi.com A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for finding stationary points on the potential energy surface (i.e., stable conformers and transition states), Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.

For (4-(Isonicotinamido)phenyl)boronic acid, an MD simulation would allow for the sampling of various rotational conformations around the single bonds. This is particularly useful for large and flexible molecules where multiple low-energy conformations may exist. By analyzing the MD trajectory, one can identify the most populated conformational states and the transitions between them, providing a dynamic picture that complements the static view from DFT optimization.

Quantum Chemical Calculations of Spectroscopic Parameters

A significant advantage of quantum chemical methods like DFT is the ability to predict spectroscopic parameters that can be directly compared with experimental results. nih.gov Once the geometry of (4-(Isonicotinamido)phenyl)boronic acid is optimized, the same level of theory can be used to calculate various spectroscopic properties.

Vibrational Frequencies: The calculation of vibrational frequencies is a standard output of DFT calculations. These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be used to assign the experimental peaks in FT-IR and Raman spectra. nih.govresearchgate.net This helps in confirming the molecular structure and understanding the nature of the vibrational modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H, ¹³C, ¹¹B). nih.govresearchgate.netnih.gov Comparing calculated shifts with experimental data is a powerful method for structural verification. For the boronic acid moiety, ¹¹B NMR is particularly informative. nih.gov

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. This can provide insight into the electronic structure and chromophores within the molecule.

This integrated approach, combining experimental spectroscopy with computational modeling, provides a comprehensive and robust framework for the structural elucidation and conformational analysis of (4-(Isonicotinamido)phenyl)boronic acid.

Molecular Recognition and Self Assembly Phenomena

Non-Covalent Interactions in (4-(Isonicotinamido)phenyl)boronic Acid Systems

The supramolecular behavior of (4-(Isonicotinamido)phenyl)boronic acid is directed by a concert of non-covalent and dynamic covalent interactions. These forces, including boronic acid-diol binding, hydrogen bonding, aromatic interactions, and metal coordination, can act synergistically to guide the molecule's assembly into higher-order structures. The properties of materials derived from this compound are fundamentally dependent on the nature and hierarchy of these interactions. nih.gov

Boronic Acid-Diol Interactions: Mechanisms and Applications

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars and glycoproteins. mdpi.com This interaction proceeds through the formation of a five- or six-membered cyclic boronate ester. The reaction is highly dependent on pH; in aqueous media, the boronic acid group (a Lewis acid) exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. mdpi.comnih.gov The tetrahedral boronate form is generally favored at pH values above the pKa of the boronic acid, which facilitates more stable ester formation. nih.gov

This dynamic covalent bonding is crucial for the development of stimuli-responsive materials. For instance, hydrogels functionalized with phenylboronic acid can exhibit controlled release of therapeutic agents in response to changes in glucose concentration or pH. nih.govnih.gov Phenylboronic acid-functionalized nanoparticles have also been fabricated for the delivery of polyphenolic drugs, leveraging the acid-labile nature of the boronate linkage for triggered release in acidic environments. researchgate.net

Table 1: Association Constants (Keq) for Phenylboronic Acid (PBA) with Various Diols at Physiological pH.
Diol CompoundAssociation Constant (Keq) [M⁻¹]Notes
Fructose~1700High affinity due to favorable furanose ring structure.
Glucose~100Moderate affinity.
Catechol>1000Aromatic diols (catechols) generally show high binding constants.
Alizarin Red S~5600A model catechol dye often used in competitive binding assays.

Amide-Based Hydrogen Bonding Motifs

The isonicotinamido moiety provides a robust hydrogen-bonding site, featuring an N-H group as a hydrogen bond donor and a C=O group as an acceptor. This arrangement facilitates the formation of strong and highly directional intermolecular hydrogen bonds. In related structures like nicotinamide and its complexes, the classic amide-amide R²₂(8) homosynthon is a commonly observed and reliable motif. tandfonline.com This synthon involves a pair of amide groups forming a cyclic, eight-membered ring system through two N-H···O=C hydrogen bonds.

Theoretical and experimental studies on nicotinamide and isonicotinamide (B137802) have confirmed that the NH₂ and C=O groups are deeply involved in intermolecular interactions that stabilize the crystal lattice. nih.govresearchgate.net The formation of these hydrogen-bonded networks is a key driver in the self-assembly process, leading to the creation of one-dimensional chains or two- and three-dimensional frameworks. wikipedia.org The presence of this amide group in (4-(Isonicotinamido)phenyl)boronic acid is therefore expected to be a primary contributor to its assembly into ordered supramolecular structures.

Aromatic π-π Stacking and C-H···π Interactions

The molecule contains two aromatic systems: a phenyl ring and a pyridine (B92270) ring. These π-systems can engage in non-covalent interactions, namely π-π stacking and C-H···π interactions, which are crucial for stabilizing supramolecular architectures. nih.gov π-π stacking involves the attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. These interactions, though weaker than hydrogen bonds, are cumulative and play a significant role in the close packing of molecules in the solid state.

Coordination Chemistry with the Pyridine Nitrogen (as a ligand)

The nitrogen atom in the pyridine ring of the isonicotinamido group acts as a Lewis base, making it an effective coordination site for transition metals. nih.gov The rich coordination chemistry of pyridine and its derivatives is widely used to construct metal-organic frameworks (MOFs), coordination polymers, and discrete molecular assemblies. researchgate.netnih.gov The pyridine nitrogen can coordinate to a variety of metal ions, with the resulting geometry and stability of the complex depending on the metal center, other ligands, and reaction conditions. nih.govrsc.org

Furthermore, the pyridine nitrogen can act as a proton acceptor. In the presence of a suitable acid, such as in co-crystallization experiments, proton transfer can occur to form a pyridinium cation. This has been observed in complexes of pyridine-appended boronic acids, leading to the formation of supramolecular zwitterions held together by strong, charge-assisted O-H···N hydrogen bonds. researchgate.net This dual capability for metal coordination and protonation provides another powerful tool for guiding the self-assembly of (4-(Isonicotinamido)phenyl)boronic acid.

Supramolecular Assembly and Material Formation

The combination of multiple, distinct binding sites on the (4-(Isonicotinamido)phenyl)boronic acid molecule enables its self-assembly into complex and functional supramolecular materials. The interplay between reversible boronate ester formation, directional amide-amide hydrogen bonding, π-stacking, and metal coordination allows for the construction of materials like polymers, hydrogels, and nanoparticles. nih.govresearchgate.net

For example, polymers containing phenylboronic acid have been shown to self-assemble in aqueous solutions to form nanoparticles. nih.gov The formation and stability of these assemblies can be tuned by external stimuli such as pH, temperature, or the presence of glucose, making them "smart" materials with potential applications in sensing and drug delivery. mdpi.comnih.gov

Design Principles for Self-Assembled Architectures

The design of supramolecular architectures from building blocks like (4-(Isonicotinamido)phenyl)boronic acid relies on the principles of molecular recognition and programmed self-assembly. By controlling the environmental conditions, one can favor certain non-covalent interactions over others to guide the assembly process toward a desired outcome.

Key design principles include:

pH Control: The pH of the medium is a critical parameter. It governs both the equilibrium of boronic acid-diol binding and the protonation state of the pyridine nitrogen. Shifting the pH can be used to trigger the assembly or disassembly of a material. nih.gov

Solvent Choice: The polarity of the solvent can influence the strength of hydrogen bonds and hydrophobic interactions, thereby affecting the final assembled structure.

Component Stoichiometry: In multi-component systems (e.g., with diols or metal ions), the molar ratio of the components is crucial for controlling the structure of the final product, whether it be a discrete complex or an extended network.

Templating: The presence of a guest molecule, such as a specific saccharide, can template the assembly process, leading to structures with specific recognition capabilities.

By harnessing these principles, the versatile chemical nature of (4-(Isonicotinamido)phenyl)boronic acid can be exploited to create a wide range of functional materials with precisely controlled structures and properties.

Hierarchical Self-Assembly in Solution and Solid State

Hierarchical self-assembly is a process where molecules organize into initial structures, which then serve as building blocks for larger, more complex architectures across multiple length scales. For (4-(Isonicotinamido)phenyl)boronic acid, this process is driven by a concert of non-covalent and reversible covalent interactions.

In solution, the isonicotinamide portion of the molecule can induce self-assembly through robust hydrogen bonding. The amide group (–CONH–) acts as both a hydrogen bond donor and acceptor, while the pyridine ring's nitrogen atom is a strong hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional polymeric chains or tapes. Concurrently, the phenylboronic acid groups can engage in several interactions. They can form dimeric structures through hydrogen bonding between the boronic acid hydroxyl groups or interact with diol-containing molecules present in the solvent system.

This multi-level interaction capability allows for the construction of complex, hierarchical materials. For instance, primary hydrogen-bonded chains can further assemble into bundles or sheets directed by π–π stacking of the phenyl and pyridyl rings. The introduction of a diol guest molecule can cross-link these primary assemblies, leading to the formation of three-dimensional networks. This strategy exemplifies how combining different interaction motifs can lead to sophisticated, multidimensional materials from relatively simple molecular precursors. researchgate.netnih.govnih.gov

In the solid state, these interactions lead to the formation of crystalline materials with well-defined architectures. X-ray diffraction studies on analogous systems, such as those involving guanosine and boronic acids, have revealed highly ordered G-quartet structures that form extensive gel networks through further aggregation. nih.gov Similarly, (4-(Isonicotinamido)phenyl)boronic acid is expected to form ordered lattices where hydrogen bonding and aromatic stacking interactions dictate the precise packing of the molecules.

Characterization of Supramolecular Polymers and Gels

The supramolecular structures formed by (4-(Isonicotinamido)phenyl)boronic acid, such as polymers and gels, are investigated using a suite of analytical techniques to elucidate their structure and properties at both molecular and macroscopic levels.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and boron (¹¹B) NMR, is crucial for studying molecular interactions in solution. Changes in chemical shifts upon gel formation can confirm the involvement of specific groups, like the amide N-H and boronic acid O-H protons, in hydrogen bonding. ¹¹B NMR is particularly useful for observing the change in the boron atom's coordination environment from trigonal (sp²) to tetrahedral (sp³), which occurs upon boronate ester formation. nih.gov Infrared (IR) spectroscopy provides complementary information by showing shifts in the vibrational frequencies of the C=O and N-H bonds of the amide group and the O-H bonds of the boronic acid upon their participation in hydrogen bonding. nih.gov

Scattering and Diffraction Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are employed to determine the size, shape, and arrangement of the self-assembled structures in gels, such as the dimensions of fibrillar networks. nih.gov X-ray diffraction (XRD) is used to analyze the molecular packing in solid-state crystalline structures.

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the morphology of the supramolecular assemblies, revealing details of the gel network structure, such as fiber dimensions and porosity.

Rheology: The mechanical properties of the resulting gels are characterized by rheological measurements. Techniques like small and large amplitude oscillatory shear are used to determine the viscoelastic properties of the material, such as its storage modulus (G') and loss modulus (G''), providing insight into the gel's strength, stability, and response to stress. aip.org The dynamic nature of the non-covalent bonds often imparts interesting properties like shear-thinning and self-healing, which can be quantified through rheology. acs.orgmdpi.com

Dynamic Covalent Chemistry Involving Boronic Acids

A key feature of (4-(Isonicotinamido)phenyl)boronic acid is its ability to participate in dynamic covalent chemistry (DCC). This field utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. The quintessential reaction for boronic acids in DCC is the formation of boronate esters with cis-1,2- or cis-1,3-diols. rsc.orgresearchgate.net

This reaction is an equilibrium process, and its position can be controlled by external stimuli such as pH, temperature, or the presence of competing diols. researchgate.netresearchgate.net This responsiveness is central to the design of "smart" materials. For example, a supramolecular gel cross-linked by boronate esters can be designed to disassemble, releasing an encapsulated cargo, in the presence of a high concentration of a competing sugar like glucose. This principle is the foundation for developing glucose-responsive systems. researchgate.net

The reversibility of the boronate ester bond also endows materials with self-healing properties. When a gel network is mechanically damaged, the broken boronate ester cross-links can reform under appropriate conditions, restoring the material's integrity. The kinetics of this bond exchange can be tuned by modifying the electronic properties of the phenylboronic acid or the structure of the diol, allowing for precise control over the material's dynamic behavior. nsf.gov

Host-Guest Chemistry and Complexation Studies

The phenylboronic acid group in (4-(Isonicotinamido)phenyl)boronic acid serves as a versatile receptor for a wide range of guest molecules, primarily those containing cis-diol functionalities. This interaction forms the basis of its application in molecular recognition and sensing.

Binding Affinity Determination and Thermodynamic Parameters

The strength of the interaction between a boronic acid host and a diol guest is quantified by the binding affinity or association constant (Kₐ). Several methods are employed to determine these values.

Spectroscopic Titrations: UV-Vis or fluorescence spectroscopy is commonly used. A competitive binding assay involving a fluorescent reporter dye, such as Alizarin Red S (ARS), is a popular method. The boronic acid binds to ARS, causing a change in its fluorescence. When a competing diol (e.g., a saccharide) is added, it displaces ARS, leading to a reversal of the fluorescence change. By monitoring this change as a function of the diol concentration, the binding constant can be calculated. nih.govacs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This powerful technique allows for the determination of not only the binding constant (Kₐ) but also the key thermodynamic parameters: the enthalpy change (ΔH) and the entropy change (ΔS). These parameters provide deeper insight into the forces driving the complexation.

The binding affinities of phenylboronic acid derivatives are highly dependent on the structure of the diol guest and the pH of the solution. The table below presents typical association constants for 3-aminophenylboronic acid (a structurally related compound) with various diols at physiological pH.

Diol GuestAssociation Constant (Kₐ) in M⁻¹ (at pH 7.4)
Dopamine3500
Ascorbic Acid213
D-Mannose15
D-Glucose9

Data adapted from studies on 3-aminophenylboronic acid. manchester.ac.uk

Selectivity and Specificity in Molecular Recognition Events

While phenylboronic acid can bind to a variety of diols, it exhibits notable selectivity based on the structure and stereochemistry of the guest molecule. rsc.org This selectivity is a cornerstone of its use in sensing applications. rsc.org

Several factors govern this selectivity:

Saccharide Structure: Monoboronic acids generally show the highest affinity for fructose among common monosaccharides. nih.gov This is attributed to the ability of fructose to adopt a furanose ring structure, which presents cis-diols in a conformation highly favorable for forming a stable five-membered boronate ester ring. The typical binding affinity order for simple phenylboronic acids is fructose > galactose > mannose > glucose. rsc.org

pH: The binding process is highly pH-dependent. Boronate ester formation is generally favored at pH values above the pKₐ of the boronic acid (typically around 9 for phenylboronic acid), where the more reactive tetrahedral boronate species is present. acs.org The isonicotinamido group, being electron-withdrawing, can lower the pKₐ of the attached phenylboronic acid, potentially enhancing its binding affinity at physiological pH.

Multivalency: While monoboronic acids have inherent selectivity, this can be dramatically enhanced by designing multivalent receptors where two or more boronic acid units are held in a specific spatial arrangement. Such "diboronic acid" receptors can achieve high selectivity for glucose by simultaneously binding to two different diol units on the same glucose molecule. nih.gov

The ability to tune selectivity through chemical modification and supramolecular design makes boronic acids powerful tools for distinguishing between structurally similar analytes. nih.gov

Mechanistic Insights into Ligand-Receptor Interactions

The interaction between a boronic acid and a diol involves a reversible covalent condensation reaction to form a cyclic boronate ester. pageplace.de The mechanism of this reaction is influenced by pH. nih.gov

In an aqueous solution, the boronic acid (B(OH)₂) exists in equilibrium with its hydrated tetrahedral anionic form, the boronate ion [B(OH)₃]⁻. aablocks.com The position of this equilibrium is dictated by the pKₐ of the boronic acid.

The formation of the boronate ester can proceed via two main pathways:

Reaction with the neutral, trigonal boronic acid (sp² hybridized): The diol can directly attack the electron-deficient boron atom of the neutral acid. nih.gov

Reaction with the anionic, tetrahedral boronate (sp³ hybridized): This pathway involves the substitution of a hydroxyl group on the boronate ion by the diol.

While it was initially thought that the reaction proceeds primarily through the more nucleophilic anionic boronate, more recent studies suggest that the dominant pathway involves the reaction of the diol with the neutral, trigonal form of the boronic acid. nih.govaablocks.com The reaction is an equilibrium, and the addition of a diol shifts the equilibrium towards the ester product, releasing water and a proton, which can lead to a decrease in the solution's pH. This pH depression effect is a classic method for studying boronic acid-diol binding. researchgate.net The stability of the resulting cyclic boronate ester is influenced by factors such as ring strain and steric interactions, which contributes to the observed selectivity for different diols. researchgate.net

Catalytic Applications and Mechanistic Investigations

Reaction Mechanisms and Kinetic Studies

Spectroscopic Monitoring of Catalytic Intermediates

The elucidation of catalytic mechanisms heavily relies on the spectroscopic detection and characterization of transient intermediates. For boronic acid-catalyzed reactions, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a powerful tool for probing the coordination state of the boron atom. A change in the hybridization of boron from sp² (trigonal planar) to sp³ (tetrahedral) upon coordination with substrates or reaction intermediates results in a significant upfield shift in the ¹¹B NMR spectrum. For a hypothetical catalytic cycle involving (4-(Isonicotinamido)phenyl)boronic acid, one would expect to monitor the disappearance of the signal corresponding to the free boronic acid and the appearance of new signals corresponding to activated intermediates, such as acyloxyboronates formed during amidation reactions.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can provide real-time information about the changes in bonding and functional groups during a catalytic reaction. For instance, in an amidation reaction catalyzed by (4-(Isonicotinamido)phenyl)boronic acid, one could monitor the C=O stretching frequency of the carboxylic acid substrate upon coordination to the boron center. This coordination would lead to a shift in the carbonyl band, indicating the activation of the carboxylic acid towards nucleophilic attack. The characteristic vibrational modes of the isonicotinamido group could also be monitored for any changes, providing insights into its potential involvement in the catalytic cycle.

Currently, there is a lack of published studies that specifically apply these spectroscopic techniques to monitor the catalytic intermediates of reactions catalyzed by (4-(Isonicotinamido)phenyl)boronic acid. Such studies would be crucial in understanding its mechanism of action and optimizing its catalytic performance.

Catalyst Regeneration and Reusability

A key aspect of sustainable catalysis is the ability to regenerate and reuse the catalyst over multiple cycles without significant loss of activity. For boronic acid-based catalysts, regeneration strategies often involve simple workup procedures to remove the product and any byproducts, followed by washing and drying of the catalyst.

The reusability of a (4-(Isonicotinamido)phenyl)boronic acid-based catalyst would be a critical factor in its practical application. A typical reusability study would involve performing a catalytic reaction, recovering the catalyst (e.g., by filtration if it is heterogeneous), and then using it in a subsequent reaction under identical conditions. The performance of the catalyst over several cycles would be evaluated by monitoring the reaction yield and selectivity.

Table 1: Hypothetical Reusability Data for a (4-(Isonicotinamido)phenyl)boronic Acid Catalyst

CycleReaction Yield (%)
195
293
392
490
588

This table is hypothetical and for illustrative purposes only, as no specific experimental data for the reusability of (4-(Isonicotinamido)phenyl)boronic acid as a catalyst is currently available in the scientific literature.

Factors that could affect the reusability of (4-(Isonicotinamido)phenyl)boronic acid include its thermal and chemical stability under the reaction conditions and potential leaching of the catalyst if it is immobilized on a support. The presence of the isonicotinamido group might influence its stability and interaction with supports, making dedicated reusability studies essential.

Heterogenization Strategies for (4-(Isonicotinamido)phenyl)boronic Acid-Based Catalysts

Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers significant advantages, including ease of catalyst separation, improved reusability, and the potential for use in continuous flow reactors. For (4-(Isonicotinamido)phenyl)boronic acid, several heterogenization strategies could be envisioned.

Immobilization on Polymeric Supports: The phenyl ring of the boronic acid could be functionalized with a polymerizable group, allowing for its incorporation into a polymer backbone via copolymerization with a suitable monomer (e.g., styrene). The resulting polymer-supported catalyst would be an insoluble solid that can be easily filtered from the reaction mixture.

Grafting onto Inorganic Supports: The compound could be anchored to the surface of inorganic materials like silica (B1680970) (SiO₂) or alumina (Al₂O₃). This can be achieved by first functionalizing the support with a linker molecule that can then react with the (4-(Isonicotinamido)phenyl)boronic acid. The amide functionality in the target molecule could also potentially be used for direct attachment to appropriately functionalized supports.

Table 2: Potential Supports for Heterogenization of (4-(Isonicotinamido)phenyl)boronic Acid

Support MaterialPotential Advantages
PolystyreneHigh surface area, tunable porosity, chemical stability
Mesoporous SilicaOrdered pore structure, high surface area, thermal stability
Magnetic NanoparticlesFacile separation using an external magnetic field

This table presents potential strategies for heterogenization. Specific research on the immobilization of (4-(Isonicotinamido)phenyl)boronic acid has not been reported.

The choice of support and the method of immobilization can significantly impact the catalyst's activity, selectivity, and stability. The isonicotinamido moiety, with its potential for hydrogen bonding and metal coordination, could play a crucial role in the interaction between the catalyst and the support material, a factor that would need to be investigated to develop efficient heterogeneous catalysts based on this compound.

Lack of Specific Research Data Precludes Article Generation on "(4-(Isonicotinamido)phenyl)boronic acid" in Chemosensing

Following a comprehensive search of scientific literature and publicly available research data, it has been determined that there is insufficient specific information on the chemical compound "(4-(Isonicotinamido)phenyl)boronic acid" to generate the requested article focused on its advanced applications in chemosensing. The strict requirement to focus solely on this compound and adhere to a detailed, mechanism-focused outline cannot be met with the currently available research.

While the field of boronic acid-based chemosensors is extensive, with well-documented principles and applications, this body of knowledge pertains to the broader class of boronic acids rather than the specific molecule . Key findings in the literature describe general mechanisms that are foundational to the subject:

General Principles of Boronic Acid-Based Chemosensing:

Design Principles: Chemosensors are typically designed by coupling a boronic acid recognition unit (the receptor) with a signaling unit (a fluorophore or redox-active molecule). The interaction of the boronic acid with the target analyte triggers a detectable change in the signal.

Reversible Covalent Bonding: The primary sensing mechanism relies on the reversible covalent interaction between the boronic acid group and molecules containing 1,2- or 1,3-diols (such as saccharides) to form cyclic boronate esters. This reaction is typically pH-dependent. nih.govrsc.org

Fluorescence Mechanisms: A common signaling strategy is Photoinduced Electron Transfer (PET). In a typical PET sensor, a fluorophore is quenched by a nearby amine. When the boronic acid binds to a diol, its Lewis acidity increases, strengthening the interaction with the amine and disrupting the PET process, which leads to an increase in fluorescence. bath.ac.uk

Electrochemical Sensing: In electrochemical sensors, the binding of an analyte to a boronic acid receptor can be transduced into an electrical signal. nih.gov This can be achieved by using boronic acids modified with redox-active moieties or by immobilizing them on an electrode surface, where binding events alter properties like impedance or potential. researchgate.netnih.govmdpi.com

Optical Platforms: Boronic acid sensors are integrated into various optical platforms, including fluorescence and colorimetric assays. mdpi.com They can be incorporated into materials like nanoparticles, hydrogels, and thin films to create versatile sensing systems. nih.gov

Selectivity and Sensitivity: A significant challenge in the field is achieving selectivity for specific diol-containing molecules, such as glucose, over other structurally similar saccharides. nih.gov Strategies to improve selectivity include the design of sensors with two boronic acid moieties (diboronic acids) that can "sandwich" a target molecule. mdpi.com

Research on structurally similar compounds, such as (4-(ferrocenylacetamido)phenyl)boronic acid (FcPBA) , highlights the application of these principles. FcPBA has been utilized as a redox-active label in electrochemical biosensors for detecting glycoproteins and other biomolecules. mdpi.comnih.gov However, this information cannot be directly extrapolated to "(4-(Isonicotinamido)phenyl)boronic acid" without violating the core instruction to focus exclusively on the specified compound.

Due to the absence of specific studies detailing the design, sensing mechanisms, and performance of chemosensors based solely on "(4-(Isonicotinamido)phenyl)boronic acid," the creation of a scientifically accurate and thorough article that adheres to the provided outline is not possible at this time.

Derivatives and Structure Activity Relationship Studies Non Biological

Systematic Functionalization of the Phenyl Moiety

The phenyl ring of (4-(Isonicotinamido)phenyl)boronic acid is a prime target for systematic functionalization to modulate its electronic properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents at the positions ortho or meta to the boronic acid group. The directing effects of the boronic acid and isonicotinamido groups would influence the regioselectivity of these reactions.

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring is expected to have a significant impact on the Lewis acidity of the boronic acid moiety. This, in turn, influences its reactivity and ability to participate in recognition events, such as binding with diols.

Table 1: Predicted Effects of Phenyl Ring Substituents on the Properties of (4-(Isonicotinamido)phenyl)boronic acid Derivatives This table presents predicted outcomes based on established principles of physical organic chemistry.

Substituent (Position)Electronic EffectPredicted Impact on Boronic Acid pKaAnticipated Effect on Diol Binding Affinity
-NO₂ (ortho/meta)Strongly Electron-WithdrawingSignificant DecreaseIncrease
-CN (ortho/meta)Strongly Electron-WithdrawingSignificant DecreaseIncrease
-Cl (ortho/meta)Weakly Electron-WithdrawingSlight DecreaseSlight Increase
-CH₃ (ortho/meta)Weakly Electron-DonatingSlight IncreaseSlight Decrease
-OCH₃ (ortho/meta)Strongly Electron-DonatingIncreaseDecrease

Modification of the Isonicotinamido Group

The isonicotinamido group provides another avenue for structural modification. Changes can be made to the pyridine (B92270) ring or the amide linkage itself.

Pyridine Ring Modification : Introducing substituents onto the pyridine ring can alter the molecule's hydrogen bonding capabilities, solubility, and electronic properties. For instance, adding an electron-donating group to the pyridine ring could increase the basicity of the pyridine nitrogen.

Amide Linkage Modification : N-alkylation or N-arylation of the amide nitrogen would remove its hydrogen-bond donating ability, which could significantly alter intermolecular interactions and crystal packing. Alternatively, replacing the amide with a different linker, such as an ester or a sulfonamide, would fundamentally change the electronic communication between the phenyl and pyridine rings.

Research on related isonicotinic acid hydrazide analogues has demonstrated that modifications to this part of the molecule can significantly influence molecular interactions and properties. nih.govresearchgate.net

Variation of the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is highly versatile and can be converted into other functional groups to alter its stability and reactivity. chem-station.comresearchgate.netresearchgate.net The most common derivatives are boronate esters and trifluoroborate salts. nih.govnih.gov

Boronate Esters : Boronic acids readily and reversibly form cyclic esters with diols, such as pinacol (B44631), in a process that can serve as a protecting group strategy. chem-station.comresearchgate.net These esters, like (4-(Isonicotinamido)phenyl)boronic acid pinacol ester, are generally more stable, less polar, and more amenable to certain reaction conditions (e.g., chromatography) than the free boronic acid. nih.gov The boronic acid can be regenerated under mild acidic or basic conditions. chem-station.com

Trifluoroborate Salts : Reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) yields the corresponding potassium trifluoroborate salt (e.g., Potassium (4-(isonicotinamido)phenyl)trifluoroborate). researchgate.netnih.gov These salts are typically crystalline, air- and moisture-stable solids. nih.govbeilstein-journals.org They are considered a "protected" form of the boronic acid and are highly effective in certain chemical reactions, such as Suzuki-Miyaura cross-coupling. nih.govbeilstein-journals.org

Table 2: Comparison of Boronic Acid Functional Group Derivatives

Functional GroupGeneral StructureKey CharacteristicsCommon Use
Boronic AcidR-B(OH)₂Can form trimetric anhydrides (boroxines); acts as a Lewis acid.Suzuki-Miyaura coupling, diol sensing.
Boronate Ester (Pinacol)R-B(O₂C₂Me₄)Stable to air and chromatography; less polar.Protection of the boronic acid; iterative cross-coupling. nih.gov
Trifluoroborate Salt[R-BF₃]⁻K⁺Highly stable crystalline solid; resistant to protodeboronation. researchgate.netbeilstein-journals.orgStable precursor for Suzuki-Miyaura coupling. nih.gov

Impact of Substituent Electronic and Steric Effects on Reactivity and Recognition

The reactivity of the boronic acid is fundamentally linked to its Lewis acidity, which is commonly expressed by its pKa value. researchgate.net The introduction of substituents on the phenyl ring directly influences this property through electronic (inductive and resonance) and steric effects.

Electronic Effects : Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or sulfonyl (-SO₂R) groups increase the Lewis acidity of the boron atom, thereby lowering the pKa of the boronic acid. nih.govnih.gov A lower pKa means the boronic acid can more readily form the tetrahedral boronate anion at a given pH, which is often the active species in binding to diols. nih.govresearchgate.net Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) decrease Lewis acidity and raise the pKa. semanticscholar.org The relationship between substituent electronic properties (as measured by the Hammett parameter, σ) and the pKa of phenylboronic acids is well-established. nih.govresearchgate.net

Steric Effects : Substituents placed at the ortho-position to the boronic acid can sterically hinder the approach of reactants or binding partners. researchgate.net This steric hindrance can also interfere with the planar geometry of the boronic acid, potentially raising its pKa even if the substituent is electronically withdrawing. researchgate.net

This interplay allows for the fine-tuning of the molecule's ability to recognize and bind to other molecules, a key principle in the design of chemical sensors.

Computational Predictions of Structure-Activity Relationships

Computational chemistry provides powerful tools for predicting how structural modifications will affect the properties of (4-(Isonicotinamido)phenyl)boronic acid and its derivatives. Density Functional Theory (DFT) is a commonly used method to model these systems. mdpi.com

pKa Prediction : Computational methods can accurately predict the pKa of substituted phenylboronic acids. researchgate.net By calculating the energies of the trigonal boronic acid and the tetrahedral boronate anion, the free energy of dissociation can be determined, which is directly related to the pKa. semanticscholar.org This allows for the in silico screening of a wide range of potential substituents to identify those that will yield a desired acidity.

Binding and Reactivity Analysis : Molecular docking and simulation can be used to model the non-covalent interactions between derivatives of (4-(Isonicotinamido)phenyl)boronic acid and a target molecule, such as a simple diol. mdpi.com These models can predict binding affinities and geometries, offering insights into the specific electronic and steric factors that govern recognition. For example, simulations can quantify the strength of hydrogen bonds and electrostatic interactions, guiding the design of derivatives with enhanced recognition capabilities.

By using these computational approaches, researchers can prioritize the synthesis of the most promising derivatives, saving significant time and resources in the laboratory.

Future Directions and Emerging Research Avenues

Integration into Advanced Functional Materials

The molecular architecture of (4-(Isonicotinamido)phenyl)boronic acid makes it an ideal building block for a new generation of advanced functional materials. The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a property extensively used for creating sensors and drug delivery systems that respond to sugars or glycoproteins. nih.govnih.gov The isonicotinamide (B137802) portion, with its pyridine (B92270) ring and amide linkage, offers sites for hydrogen bonding and coordination with metal ions. Future research is poised to explore the integration of this compound into materials where these dual functionalities can be exploited.

Potential applications in advanced materials include:

Stimuli-Responsive Polymers: Incorporation into polymer backbones could yield materials that respond to multiple stimuli, such as pH, glucose concentration, and the presence of metal ions. This could lead to "smart" hydrogels for controlled release applications or materials that change their mechanical properties on demand.

Supramolecular Assemblies: The directional hydrogen-bonding capabilities of the isonicotinamide group, coupled with the reversible nature of the boronic ester bond, could be used to construct complex, self-assembling supramolecular structures like gels, liquid crystals, and porous frameworks.

Functionalized Nanomaterials: Grafting (4-(Isonicotinamido)phenyl)boronic acid onto the surface of nanoparticles (e.g., gold, silica (B1680970), iron oxide) could create targeted imaging agents or therapeutic carriers. The boronic acid would target sialic acid residues overexpressed on cancer cells, while the isonicotinamide could be used to chelate radiometals for imaging or therapy. researchgate.net

Potential Material TypeRole of Boronic Acid MoietyRole of Isonicotinamide MoietyPotential Application
Smart Hydrogels Glucose-responsive cross-linkingpH-responsive swelling, metal coordinationControlled insulin (B600854) delivery
Self-Healing Polymers Reversible covalent cross-linkingHydrogen-bond network formationReusable and durable coatings
Targeted Nanoparticles Binding to cell surface glycoproteinsChelation of imaging agents (e.g., metals)Cancer diagnostics and therapy
Selective Sensors Binding to catechol or sugar analytesSignal modulation, surface immobilizationEnvironmental monitoring, diagnostics

Multicomponent Systems and Synergistic Effects

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent a highly efficient approach in modern synthetic chemistry. researchgate.netnih.gov Phenylboronic acids have been successfully employed in isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, to generate libraries of diverse, drug-like molecules. nih.gov Future work on (4-(Isonicotinamido)phenyl)boronic acid will likely explore its utility as a building block in such reactions.

The key advantage here is the potential for synergistic effects, where the individual functionalities of the molecule work in concert to enhance a desired property. For instance, in a drug discovery context, a molecule synthesized via an MCR using this compound could have the boronic acid act as a protease inhibitor, while the isonicotinamide moiety could engage in additional hydrogen bonding with the enzyme's active site, leading to enhanced potency and selectivity. This approach contrasts with the antagonistic effects observed in some systems, such as when the boronic acid group of bortezomib (B1684674) is inactivated by certain plant-derived compounds. mdpi.com

Exploration of Novel Reactivity Patterns

Beyond established MCRs, future research will likely delve into discovering novel reactivity patterns for (4-(Isonicotinamido)phenyl)boronic acid. The interplay between the electron-withdrawing nature of the isonicotinamide group and the boronic acid function could lead to unique chemical behaviors.

Emerging areas of exploration include:

Cascade Reactions: Designing one-pot reactions where an initial transformation involving the boronic acid (e.g., Suzuki-Miyaura coupling) is followed by a subsequent reaction at the isonicotinamide site (e.g., N-alkylation or metal coordination), allowing for the rapid construction of complex molecular architectures.

Photoredox Catalysis: Investigating the role of the pyridine ring in the isonicotinamide group as a potential ligand or photosensitizer in photoredox catalytic cycles, with the boronic acid serving as a reactive handle or directing group.

Boron-Containing Heterocycles: Utilizing the compound in novel variations of reactions like the van Leusen or Groebke-Blackburn-Bienaymé reactions to synthesize unique boron-containing imidazole (B134444) or other heterocyclic scaffolds. nih.govmdpi.com

Theoretical Predictions and Experimental Validation

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. For (4-(Isonicotinamido)phenyl)boronic acid, theoretical studies can provide crucial insights into its structure, properties, and reactivity, guiding future experimental efforts. mdpi.com

Key areas for computational and experimental investigation include:

Conformational Analysis: Theoretical calculations, such as Density Functional Theory (DFT), can predict the preferred three-dimensional structure and the rotational energy barrier between the phenyl ring and the boronic acid group. mdpi.com These predictions can be validated experimentally using techniques like X-ray crystallography and NMR spectroscopy.

Acidity (pKa) Prediction: The acidity of the boronic acid is critical for its interaction with diols. Computational models and correlation equations like the Hammett equation can be used to predict the pKa value, which can then be confirmed through experimental titration methods. mdpi.com

Reaction Mechanism Studies: Theoretical modeling can elucidate the transition states and energy profiles of potential reactions, helping to optimize conditions and predict the feasibility of novel transformations before attempting them in the lab.

Theoretical PredictionMethodExperimental ValidationSignificance
Molecular Geometry DFT, Ab initio calculationsX-ray Crystallography, NMRUnderstanding 3D structure and reactivity
Acidity Constant (pKa) Hammett Equation, DFTSpectrophotometric/Potentiometric TitrationPredicting diol-binding affinity and pH-responsiveness
Rotational Energy Barrier Potential Energy Surface ScanDynamic NMR SpectroscopyAssessing conformational flexibility
Reaction Pathways Transition State TheoryKinetic Studies, Product AnalysisGuiding the design of new synthetic methods

Sustainable and Green Chemistry Aspects in Future Research

The principles of green chemistry, which focus on minimizing waste and environmental impact, are becoming increasingly important in chemical synthesis and application. rsc.org Future research on (4-(Isonicotinamido)phenyl)boronic acid should incorporate these principles.

Avenues for green chemistry research include:

Aqueous Applications: Leveraging the water solubility and stability of boronic acids to develop applications, such as sensors or catalysts, that operate in aqueous environments, avoiding the need for volatile organic compounds.

Recyclable Materials: Focusing on the development of functional materials, such as self-healing polymers or catalysts, where the reversible nature of the boronic ester bond allows for recyclability and extended material lifetime.

By pursuing these future directions, researchers can unlock the full potential of (4-(Isonicotinamido)phenyl)boronic acid as a versatile and valuable compound in materials science, synthetic chemistry, and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Isonicotinamido)phenyl)boronic acid, and how are these products characterized?

  • Synthesis : Typical methods involve coupling reactions between boronic acid derivatives and isonicotinamide moieties. For example, analogous procedures use Suzuki-Miyaura cross-coupling (Pd catalysis) or nucleophilic substitution under optimized conditions (e.g., temperature, solvent polarity) .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. Peaks corresponding to aromatic protons (δ 7.3–8.1 ppm) and boronic acid protons (δ ~12.8 ppm in DMSO-d₆) are diagnostic. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate purity and functional groups .

Q. How does (4-(Isonicotinamido)phenyl)boronic acid participate in cross-coupling reactions?

  • Mechanism : The boronic acid group enables Suzuki-Miyaura coupling with aryl halides, facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps .
  • Optimization : Yields depend on solvent choice (e.g., THF, DMF), temperature (60–100°C), and stoichiometric ratios. For example, 4-(methylthio)phenyl boronic acid derivatives achieve 85% yield under similar conditions .

Q. What analytical techniques are used to study boronic acid-diol interactions in this compound?

  • Methods : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (e.g., dissociation constants, ΔG). NMR titration experiments (e.g., ¹¹B NMR) monitor shifts in boron environments upon diol coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield data for derivatives of this compound?

  • Case Analysis : Discrepancies in yields (e.g., 73% vs. 85% for analogous boronic acids ) may arise from substituent electronic effects or steric hindrance. Systematic optimization involves:

  • Screening bases (K₂CO₃ vs. NaOAc) .
  • Adjusting solvent polarity (MeOH vs. DMSO) to stabilize intermediates .
  • Employing microwave-assisted synthesis to reduce reaction times .

Q. What mechanistic insights explain the electrochemical behavior of (4-(Isonicotinamido)phenyl)boronic acid in oxidative coupling?

  • Experimental Design : Conduct cyclic voltammetry (CV) to identify oxidation potentials. For example, 4-(methylthio)phenyl boronic acid undergoes oxidative coupling under 100–200 mV, forming dimers detected via 2D conductance histograms .
  • Theoretical Modeling : Density functional theory (DFT) calculations predict charge transfer pathways and transition states, correlating with experimental redox profiles .

Q. How is the biological activity of this compound evaluated in medicinal chemistry applications?

  • In Vitro Assays :

  • Tubulin Polymerization Inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., combretastatin analogs show IC₅₀ = 21–22 μM) .
  • Apoptosis Induction : FACScan analysis quantifies Jurkat cell apoptosis after 8-hour exposure (e.g., EC₅₀ = 10⁻⁸ M) .
    • Structure-Activity Relationships (SAR) : Compare with carboxylic acid analogs (e.g., compound 17 in lacks activity, highlighting boronic acid’s critical role).

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with literature (e.g., δ 4.67 ppm for -CH₂OH in 4-(hydroxymethyl)phenyl boronic acid ).
  • Contradiction Management : Replicate experiments under identical conditions to isolate variables (e.g., catalyst batch purity ).
  • Safety Protocols : Handle boronic acids in inert atmospheres (N₂/Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.